2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1008695-22-4
VCID: VC4898268
InChI: InChI=1S/C18H18IN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
SMILES: CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)I
Molecular Formula: C18H18IN3O2
Molecular Weight: 435.265

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide

CAS No.: 1008695-22-4

Cat. No.: VC4898268

Molecular Formula: C18H18IN3O2

Molecular Weight: 435.265

* For research use only. Not for human or veterinary use.

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide - 1008695-22-4

Specification

CAS No. 1008695-22-4
Molecular Formula C18H18IN3O2
Molecular Weight 435.265
IUPAC Name 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-iodophenyl)acetamide
Standard InChI InChI=1S/C18H18IN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
Standard InChI Key PRNLVPYIRRBBMD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)I

Introduction

Molecular Structure and Properties

Core Structural Features

The compound consists of a tetrahydroquinoxaline scaffold substituted with:

  • 6,7-dimethyl groups at positions 6 and 7 of the quinoxaline ring.

  • A 3-oxo group at position 3, forming a lactam structure.

  • A 2-yl acetamide linker connecting the quinoxaline to a 4-iodophenyl moiety.

This configuration creates a bicyclic nitrogen-containing system with electron-withdrawing and electron-donating substituents, influencing its reactivity and pharmacological potential .

Molecular Formula and Key Identifiers

PropertyValueSource
Molecular FormulaC₁₆H₁₄IN₃O₂
Molecular Weight407.211 g/mol
CAS Number471262-47-2
SMILES CodeC1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)I
InChI KeyATRDWLIEUCBPRK-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves amide bond formation between a quinoxaline derivative and 4-iodoaniline. Key steps include:

  • Activation of the quinoxaline core: Introducing a reactive group (e.g., acyl chloride) at the 2-position.

  • Coupling reaction: Using coupling agents like EDCI/HOBt or DCC to link the activated quinoxaline to 4-iodoaniline.

  • Purification: Chromatographic methods to isolate the final product .

Table 1: General Synthetic Strategy

StepReagents/ConditionsPurpose
Quinoxaline activationAcetyl chloride, baseIntroduce reactive acyl group
Amide couplingEDCI/HOBt, DCM, RTForm acetamide bond
WorkupAqueous extraction, chromatographyPurify product

Reactivity of the Iodophenyl Group

The 4-iodophenyl substituent serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization. This reactivity is critical for generating analogs with varied biological activities .

CompoundTargetIC₅₀/EffectSource
3-Benzylquinoxalin-2-one hybridsVEGFR-21.09 μM
Quinoxaline-triazole hybridsHCT-116 cellsIC₅₀: 0.037 μM
6,7-Dimethyltetrahydroquinoxaline derivativesMMP-9/MAO-ADual inhibition

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s acetamide linker and iodophenyl group position it as a scaffold for:

  • Hybridization: Incorporation with triazoles, sulfonamides, or other pharmacophores .

  • Prodrug development: The iodine atom may be replaced with bioactive groups (e.g., fluorine, methoxy) to modulate pharmacokinetics .

Mechanistic Insights

  • VEGFR-2 inhibition: The quinoxaline core may mimic ATP-binding site interactions, as seen in sorafenib analogs .

  • HIF-1α regulation: Downregulation of hypoxia-inducible factors could limit tumor angiogenesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator